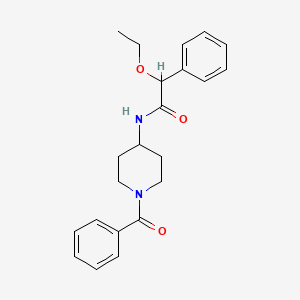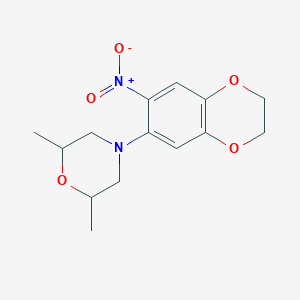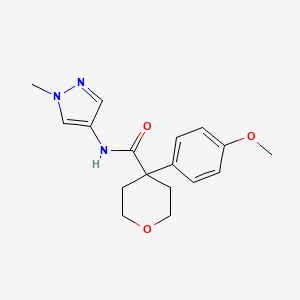![molecular formula C14H19NO2S B7533119 N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound is also known as DASAM-1 and has been studied for its ability to inhibit cancer cell growth and proliferation.
Mécanisme D'action
The mechanism of action of N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide is not fully understood. However, studies have shown that the compound inhibits the activity of the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH). GAPDH is involved in glycolysis, which is the process by which cells convert glucose into energy. Inhibition of GAPDH leads to a decrease in energy production, which in turn inhibits cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity in normal cells. It has also been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide is its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit cancer cell growth and proliferation, and induce apoptosis in cancer cells. However, one limitation of the compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide could focus on improving its solubility in water, which would make it easier to administer in vivo. Studies could also investigate the compound's potential as a therapeutic agent in other diseases, such as neurodegenerative diseases. Additionally, research could focus on the development of analogs of this compound with improved potency and selectivity for cancer cells.
Méthodes De Synthèse
The synthesis of N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide involves the reaction of 4-bromo-3-nitrothiophene with 3,3-dimethyl-1-butanethiol in the presence of potassium carbonate. The resulting product is then reacted with 4-aminophenylacetic acid to yield this compound.
Applications De Recherche Scientifique
N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide has been studied for its potential therapeutic properties in cancer treatment. Studies have shown that the compound inhibits the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is programmed cell death.
Propriétés
IUPAC Name |
N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10(16)15-11-5-7-12(8-6-11)18-9-13(17)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERXQGPHKTWBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-butyl-N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxamide](/img/structure/B7533038.png)

![Methyl 3-[(3-chlorophenyl)-methylsulfamoyl]benzoate](/img/structure/B7533050.png)
![N-methyl-N-[(2-methylfuran-3-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533069.png)
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)
![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)

![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)



